molecular formula C14H14N2O4S B5236441 methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate

methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate

Cat. No. B5236441
M. Wt: 306.34 g/mol
InChI Key: FYEHQTNJJDMZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate, commonly known as Methyl 4-ASA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

Methyl 4-ASA exerts its pharmacological effects by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever. By inhibiting COX, Methyl 4-ASA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 4-ASA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the production of nitric oxide (NO), which is a pro-inflammatory mediator. Methyl 4-ASA has been found to be well-tolerated and safe in animal studies.

Advantages and Limitations for Lab Experiments

Methyl 4-ASA is a useful tool for studying the role of COX enzymes in inflammation, pain, and fever. It is also a useful tool for studying the role of NO in inflammation. However, Methyl 4-ASA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on Methyl 4-ASA. One area of interest is the development of more potent and selective COX inhibitors that exhibit fewer side effects than traditional methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate. Another area of interest is the development of novel anti-inflammatory agents that target other mediators of inflammation, such as cytokines and chemokines. Additionally, there is potential for the use of Methyl 4-ASA in the treatment of other conditions, such as cancer and neurodegenerative diseases. Further research is needed to explore these potential therapeutic applications.

Synthesis Methods

Methyl 4-ASA can be synthesized by the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-toluenesulfonamide is then reacted with methyl chloroformate to yield Methyl 4-ASA. The overall reaction scheme is shown below:

Scientific Research Applications

Methyl 4-ASA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. Methyl 4-ASA has also been shown to inhibit the production of nitric oxide (NO), which is a pro-inflammatory mediator.

properties

IUPAC Name

methyl 4-[(3-aminophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-14(17)10-5-7-12(8-6-10)16-21(18,19)13-4-2-3-11(15)9-13/h2-9,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHQTNJJDMZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-aminophenyl)sulfonylamino]benzoate

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